6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, which is further connected to a piperidine ring bearing a cyclopentylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from cyclopentylmethylamine.
Coupling Reaction: The piperidine ring is then coupled with the chlorinated pyridine ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-2-carboxamide
- 6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-4-carboxamide
- 6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-sulfonamide
Uniqueness
6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopentylmethyl group on the piperidine ring
Properties
IUPAC Name |
6-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-16-6-5-14(11-19-16)17(22)20-15-7-9-21(10-8-15)12-13-3-1-2-4-13/h5-6,11,13,15H,1-4,7-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTLXRGCPNMMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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